3-(Aminomethyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 3-(Aminomethyl)benzenesulfonamide and its derivatives involves various chemical reactions that include amide bond formation, sulfonation, and amination. For example, a study on the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlights the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the complexity and specificity of reactions involved in synthesizing sulfonamide derivatives (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds like 3-(Aminomethyl)benzenesulfonamide is crucial for their chemical behavior. Studies employing X-ray diffraction have provided insights into their crystal and molecular structures. One such study details the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, offering valuable information on the equilibrium between neutral tautomeric forms and acid-base equilibrium constants (Kovalchukova et al., 2013).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including N-alkylation, which leads to the formation of amino-(N-alkyl)benzenesulfonamides. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, highlighting the specificity and efficiency of these reactions (Lu et al., 2015).
Physical Properties Analysis
The physical properties of 3-(Aminomethyl)benzenesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The molecular structure and conformations of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods, providing insights into its conformational properties and the influence on physical characteristics (Petrov et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-(Aminomethyl)benzenesulfonamide, including reactivity, stability, and interactions with other compounds, are essential for its application in various fields. For instance, the study on effective recognition of different types of amino groups illustrates how specific chemical properties can be exploited for synthetic applications (Lu et al., 2015).
Scientific Research Applications
Antimalarial Activity: Benzenesulfonamides with 1,3,4-oxadiazole moieties, similar in structure to 3-(Aminomethyl)benzenesulfonamide, have shown potential as antimalarial compounds. They inhibit hemoglobin degradation and exhibit antimalarial activity in mice (Zareef et al., 2007).
Carbonic Anhydrase Inhibition: Benzenesulfonamides incorporating flexible triazole moieties are effective inhibitors of carbonic anhydrase, a key enzyme in many physiological processes. Some derivatives have shown significant intraocular pressure lowering activity, potentially useful in treating glaucoma (Nocentini et al., 2016).
Antinociceptive, Anti-Edematogenic, and Antioxidant Properties: A compound structurally related to 3-(Aminomethyl)benzenesulfonamide demonstrated antinociceptive (pain-relieving), anti-edematogenic (anti-swelling), and antioxidant properties, suggesting its potential as a therapeutic agent for painful conditions (Sacramento et al., 2021).
Anticancer Potential: Ureido benzenesulfonamides, including those with triazine moieties, have shown potent inhibition of tumor-associated human carbonic anhydrase IX, indicating potential for anticancer studies (Lolak et al., 2019).
Solid-Phase Synthesis Applications: Polymer-supported benzenesulfonamides, related to 3-(Aminomethyl)benzenesulfonamide, serve as key intermediates in various chemical transformations, particularly in solid-phase synthesis, yielding diverse privileged scaffolds (Fülöpová & Soural, 2015).
Antimicrobial Properties: Certain benzenesulfonamide derivatives demonstrate moderate antibacterial properties against gram-positive bacteria and, when combined with other drugs, can exhibit synergistic inhibitory activity against specific pathogens (Zani et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENXADRSCEPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588397 | |
Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzenesulfonamide | |
CAS RN |
628298-58-8 | |
Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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